![molecular formula C9H11AsO6 B14735830 [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid CAS No. 5430-35-3](/img/structure/B14735830.png)
[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C9H11AsO6 It is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with a 2-methoxy-2-oxoethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid typically involves the reaction of 4-hydroxyphenylarsinic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenylarsinic acid is replaced by the methoxy-oxoethoxy group. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid can undergo oxidation reactions, particularly at the arsonic acid group, leading to the formation of arsenate derivatives.
Reduction: The compound can be reduced to form arsonous acid derivatives, which may further react to form various organoarsenic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted phenylarsinic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents:
Medicine:
Therapeutics: Research is ongoing to explore the potential of this compound in treating certain diseases, particularly those involving microbial infections.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid exerts its effects involves the interaction of the arsonic acid group with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the phenyl ring and methoxy-oxoethoxy group can interact with various molecular targets, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
- 4-Hydroxyphenylarsinic acid
- 4-Methoxyphenylarsinic acid
- 4-Aminophenylarsinic acid
Comparison:
- 4-Hydroxyphenylarsinic acid: Similar structure but lacks the methoxy-oxoethoxy group, leading to different chemical reactivity and applications.
- 4-Methoxyphenylarsinic acid: Similar but lacks the oxoethoxy group, affecting its solubility and reactivity.
- 4-Aminophenylarsinic acid: Contains an amino group instead of the methoxy-oxoethoxy group, resulting in different biological activity and chemical properties.
Uniqueness: [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid is unique due to the presence of the methoxy-oxoethoxy group, which imparts distinct chemical properties and potential applications compared to its analogs. This group enhances the compound’s solubility and reactivity, making it suitable for various scientific and industrial applications.
Propriétés
Numéro CAS |
5430-35-3 |
|---|---|
Formule moléculaire |
C9H11AsO6 |
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
[4-(2-methoxy-2-oxoethoxy)phenyl]arsonic acid |
InChI |
InChI=1S/C9H11AsO6/c1-15-9(11)6-16-8-4-2-7(3-5-8)10(12,13)14/h2-5H,6H2,1H3,(H2,12,13,14) |
Clé InChI |
CFOYEKKQTMEARK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=CC=C(C=C1)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


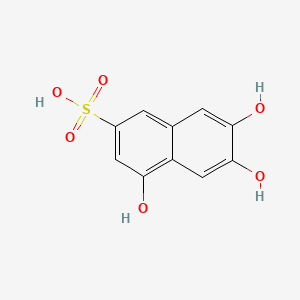
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)
![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
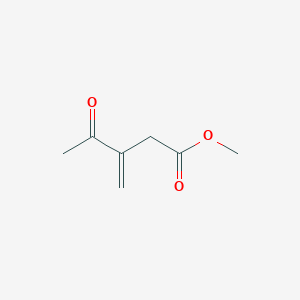
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
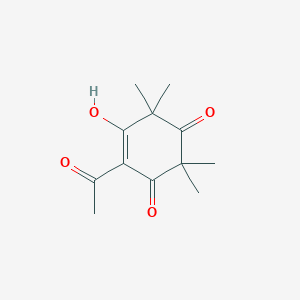
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)

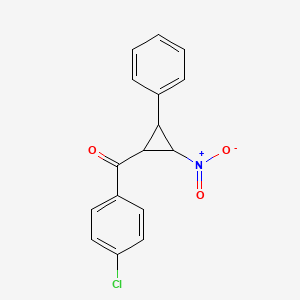
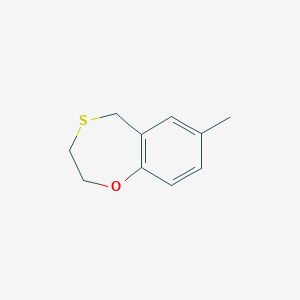
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

